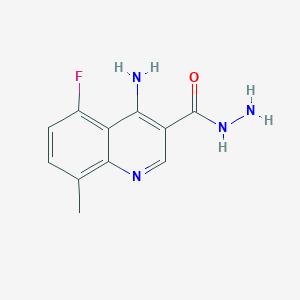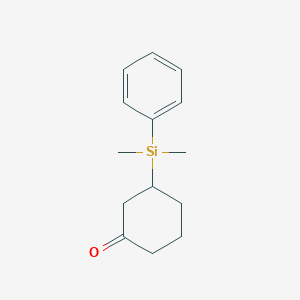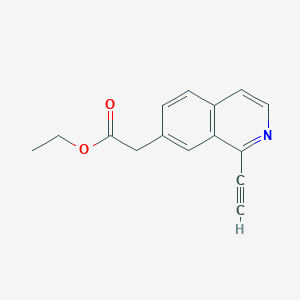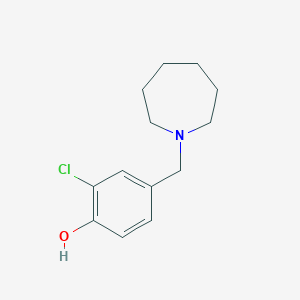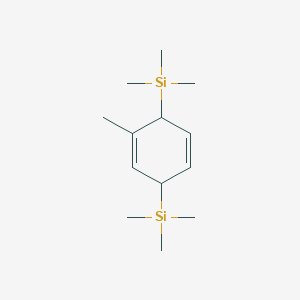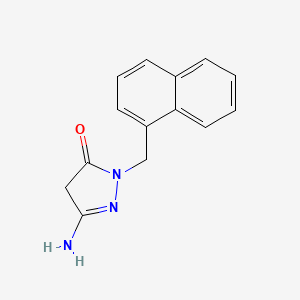![molecular formula C10H5Cl2N3 B11873788 3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-53-4](/img/structure/B11873788.png)
3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound with the molecular formula C10H5Cl2N3. It belongs to the class of triazoloisoquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloroisoquinoline with hydrazine derivatives, followed by cyclization to form the triazolo ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazoloisoquinoline oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with cellular components to induce biological effects. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . These molecular targets and pathways are crucial for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline: Known for its anticancer and antimicrobial properties.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline: Exhibits similar biological activities but with different potency and selectivity.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also show significant antibacterial activity and are used in similar research applications.
Uniqueness
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern and the presence of chlorine atoms, which enhance its reactivity and biological activity. Its ability to induce oxidative stress and DNA damage in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
7639-53-4 |
|---|---|
Molecular Formula |
C10H5Cl2N3 |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-15-9(13-14-10(15)12)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
NHVLFSFDLSVTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN3C2=NN=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


